N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

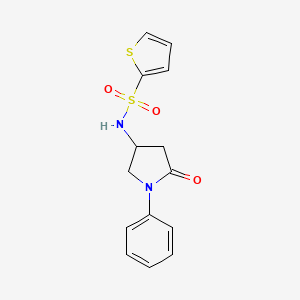

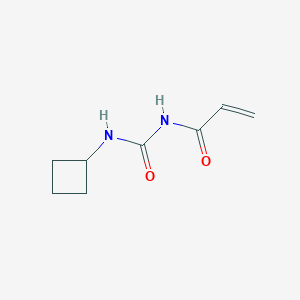

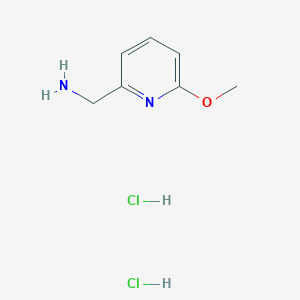

“N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C14H14N2O3S2 . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring attached to a phenyl group and a thiophene-2-sulfonamide group . The presence of the sulfonamide group is a key feature of this class of compounds .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

- Facile Synthesis and Biological Activities : N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide and its derivatives have been synthesized using Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions. These compounds demonstrate significant urease inhibition and hemolytic activities, suggesting potential medicinal applications in these areas (Noreen et al., 2017).

Biological and Chemical Properties

- Carbonic Anhydrase Inhibition for Cerebrovasodilatation : Some derivatives of thiophene-2-sulfonamide, including this compound, have been studied for their anticonvulsant activities and ability to increase cerebral blood flow, indicating potential therapeutic use in cerebrovascular conditions (Barnish et al., 1981).

- Synthesis of Novel Compounds : The compound is used in the synthesis of various pharmacologically significant structures, such as (4S-Phenylpyrrolidin-2R-yl)methanol, showcasing its utility in advanced organic synthesis (Evans, 2007).

Pharmacological Activities

- Anti-inflammatory, Analgesic, and Antiviral Properties : Studies have demonstrated that derivatives of thiophene-2-sulfonamide possess anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, highlighting their broad pharmacological potential (Küçükgüzel et al., 2013).

Solubilization and Binding Studies

- Investigation in Micellar Media : The solubilization of thiophene derivatives, including this compound, in anionic surfactant solutions, has been studied to understand their interaction and binding properties, which is critical for formulation studies (Saeed et al., 2017).

Molecular and Structural Analysis

- Molecular Docking Studies : The compound has been included in molecular docking studies to explore its interaction with various biological targets, which is essential for drug discovery and development processes (Alım et al., 2020).

Synthesis Techniques and Applications

- Advanced Synthesis Techniques : Research into the direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines has featured thiophene sulfonamide derivatives, indicating their role in the development of new synthetic methodologies (Cao et al., 2021).

Mecanismo De Acción

While the specific mechanism of action for this compound is not detailed, sulfonamides generally act by inhibiting the enzyme dihydropteroate synthetase, which is important for the production of folate. This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division .

Propiedades

IUPAC Name |

N-(5-oxo-1-phenylpyrrolidin-3-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c17-13-9-11(10-16(13)12-5-2-1-3-6-12)15-21(18,19)14-7-4-8-20-14/h1-8,11,15H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPPWWSNJAJINP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[Morpholin-4-yl-[4-(trifluoromethyl)phenyl]methyl]-1,3-benzodioxol-5-ol](/img/structure/B2537244.png)

![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2537254.png)

![[(2S,4R)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2537255.png)

![3-(3,4-dimethoxyphenyl)-2-({[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2537260.png)

![(E)-N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2537262.png)